5'-Ethylcarboxamido-2',3'-isopropylidene adenosine
CAS No.:
Cat. No.: VC17560185
Molecular Formula: C15H20N6O4
Molecular Weight: 348.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N6O4 |
|---|---|
| Molecular Weight | 348.36 g/mol |
| IUPAC Name | (3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
| Standard InChI | InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9+,10-,14-/m1/s1 |
| Standard InChI Key | FIHQDKWIAMIECN-QOBXEIRBSA-N |
| Isomeric SMILES | CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
| Canonical SMILES | CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
Introduction
Chemical Identity and Nomenclature
Systematic IUPAC Name
The compound’s full IUPAC name, (3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d] dioxole-4-carboxamide, reflects its stereochemistry and functional groups:
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Purine core: A 6-amino-substituted purine base (6-aminopurine).
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Tetrahydrofuro[3,4-d] dioxole: A bicyclic ether-dioxolane system with methyl substitutions at C2 and C2'.
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Carboxamide moiety: An N-ethyl carboxamide group at position 4 of the dioxolane ring .
Molecular and Structural Data
Key structural features:
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The purine ring is linked via a glycosidic bond to the dioxolane-carboxamide scaffold.
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Stereochemistry at positions 3a, 4, 6, and 6a is critical for molecular recognition .
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis route for this compound is documented, related purine-dioxolane conjugates are synthesized through:
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Protection of carbohydrate intermediates: Dioxolane rings are formed via acid-catalyzed ketalization of diols with acetone .
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Nucleoside coupling: Mitsunobu or Vorbrüggen reactions link purine bases to the anomeric carbon of the dioxolane .
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Carboxamide functionalization: Amidation of carboxylic acid intermediates with ethylamine .
Example: A similar compound, (3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d] dioxole-4-carboxamide (CAS 120225-75-4), is synthesized in 98% purity via sequential protection, coupling, and deprotection steps .
Comparative Analysis of Analogues
Trends:
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Halogen substitution (Cl, I) at purine C2 enhances molecular weight and polarizability.
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The 6-amino group increases hydrogen-bonding potential, critical for target engagement .
Structural and Conformational Analysis
X-ray Crystallography and Stereochemistry
Though crystallographic data for this specific compound are unavailable, analogues with the (3aS,4S,6R,6aR) configuration reveal:
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Dioxolane ring puckering: The fused dioxolane adopts a twist-boat conformation, stabilizing the glycosidic bond .
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Purine orientation: The purine base occupies an axial position relative to the dioxolane, minimizing steric clashes with the carboxamide group .
Computational Modeling
Density functional theory (DFT) studies on similar structures predict:
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Torsional flexibility: The methylene hinge between the purine and dioxolane permits rotational freedom (~120°), modulating binding affinity .
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Electrostatic potential: The 6-amino group and carboxamide create a dipolar surface, favoring interactions with kinase ATP pockets .
Hypothesized Biological Activity
Antiviral and Anticancer Applications
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Purine analogues: Known for antiviral (e.g., acyclovir) and anticancer (e.g., cladribine) activity via DNA chain termination .
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Dioxolane prodrugs: Improve oral bioavailability, as seen in nucleoside reverse transcriptase inhibitors .
Toxicity Concerns
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